(2R,4S)-Hydroxy Itraconazole-d5

Catalog No.
S530173
CAS No.
112559-91-8
M.F
C35H38Cl2N8O5
M. Wt
721.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,4S)-Hydroxy Itraconazole-d5

CAS Number

112559-91-8

Product Name

(2R,4S)-Hydroxy Itraconazole-d5

IUPAC Name

4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one

Molecular Formula

C35H38Cl2N8O5

Molecular Weight

721.6 g/mol

InChI

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3

InChI Key

ISJVOEOJQLKSJU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Hydroxyitraconazole; R 63373; R-63373; R63373;

Canonical SMILES

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Isomeric SMILES

C[C@H]([C@@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

The exact mass of the compound Hydroxyitraconazole is 720.2342 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(2R,4S)-Hydroxy Itraconazole-d5 is the stable isotope-labeled (SIL) form of hydroxyitraconazole, the primary active metabolite of the antifungal agent itraconazole. Its principal application is as an internal standard in quantitative mass spectrometry (MS) assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of five deuterium atoms creates a mass shift that allows it to be distinguished from the endogenous, non-labeled analyte while maintaining nearly identical chemical and physical properties. This makes it an essential tool for high-precision quantification in complex biological matrices like human plasma, which is critical for pharmacokinetic studies and therapeutic drug monitoring.

Substituting (2R,4S)-Hydroxy Itraconazole-d5 with a non-isotopic standard or a structurally different compound introduces significant risks to analytical accuracy and reproducibility. An analog internal standard, such as a homolog of itraconazole or an unrelated drug, will not share the exact same chromatographic retention time, extraction recovery, or ionization efficiency as hydroxyitraconazole, failing to adequately compensate for matrix effects and leading to inaccurate quantification. Even using the deuterated parent drug, Itraconazole-d5, is a suboptimal choice for quantifying the metabolite, as subtle differences in their structures can lead to variations in chromatographic behavior and MS/MS fragmentation, compromising assay precision. The use of a dedicated, stable isotope-labeled version of the specific metabolite is the established gold standard for eliminating these sources of error in bioanalytical method validation.

Unambiguous Analyte Discrimination via a +5 Dalton Mass Shift

The five deuterium atoms provide a distinct mass increase, enabling clear separation of the internal standard's signal from that of the target analyte in a mass spectrometer. In a validated LC-MS/MS method, the quantifier mass transition for (2R,4S)-Hydroxy Itraconazole was m/z 721.6 → 408.3, while the corresponding transition for the d5-labeled internal standard was m/z 726.6 → 413.3. This +5 Da mass difference for both the precursor and product ions is fundamental to the isotope dilution method, preventing signal overlap and ensuring that quantification is based on the correct compound.

Evidence DimensionMass-to-charge ratio (m/z) of MS/MS quantifier transition
Target Compound DataPrecursor ion m/z 726.6 → Product ion m/z 413.3
Comparator Or Baseline(2R,4S)-Hydroxy Itraconazole (Analyte): Precursor ion m/z 721.6 → Product ion m/z 408.3
Quantified Difference+5.0 Da shift for precursor ion; +5.0 Da shift for product ion
ConditionsLC-MS/MS analysis of human plasma using electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

This distinct mass shift is the absolute prerequisite for using the compound as an internal standard in mass spectrometry, enabling accurate quantification without cross-signal interference.

Correction for Process Variability: Identical Extraction Recovery and Co-elution

As a stable isotope-labeled analog, (2R,4S)-Hydroxy Itraconazole-d5 exhibits virtually identical physicochemical behavior to the non-labeled analyte during sample processing and analysis. In a validated assay using protein precipitation, the extraction recovery for both hydroxyitraconazole and its d5-standard was approximately 60%; because both were affected equally, the ratio of their peak areas remained constant, ensuring accuracy. Furthermore, both compounds co-elute chromatographically, with a reported retention time of 1.8 minutes for both the analyte and the d5-standard, which corrects for any run-to-run shifts in instrument performance.

Evidence DimensionChromatographic Retention Time & Extraction Recovery
Target Compound DataRetention Time: 1.8 min; Recovery: ~60%
Comparator Or Baseline(2R,4S)-Hydroxy Itraconazole (Analyte): Retention Time: 1.8 min; Recovery: ~60%
Quantified DifferenceNo significant difference in retention time or recovery, enabling precise ratio-based quantification.
ConditionsUPLC-MS/MS analysis of human plasma following protein precipitation.

This ensures that any sample loss during extraction or fluctuations in instrument performance are nullified, which is critical for achieving the high precision and accuracy required by regulatory bodies for clinical studies.

Enables High-Sensitivity Assays with Low Limits of Quantification

The use of (2R,4S)-Hydroxy Itraconazole-d5 as an internal standard facilitates the development of highly sensitive and precise bioanalytical methods. Validated LC-MS/MS assays employing this standard have consistently achieved a lower limit of quantification (LLOQ) of 1 ng/mL in human plasma. These methods demonstrate excellent linearity over clinically relevant concentration ranges (e.g., 1-500 ng/mL) and exhibit inter- and intra-day precision of less than 15% RSD, meeting stringent regulatory guidelines for bioanalytical validation.

Evidence DimensionLower Limit of Quantification (LLOQ) & Assay Precision (%RSD)
Target Compound DataLLOQ: 1 ng/mL; Precision: <15% RSD
Comparator Or BaselineRegulatory acceptance criteria for bioanalytical methods (typically LLOQ sufficient for study and precision within 15%)
Quantified DifferenceAchieves the high-sensitivity and high-precision benchmarks required for clinical and pharmacokinetic applications.
ConditionsLC-isotope dilution tandem mass spectrometry analysis of 100 µL human plasma samples.

Procuring this standard enables laboratories to develop and validate assays capable of reliably measuring low drug concentrations, essential for late time-point pharmacokinetic analysis and trough level monitoring in patients.

Reference Standard in Clinical Pharmacokinetic (PK) and Bioequivalence (BE) Studies

This compound is the right choice for pivotal PK and BE studies that compare different formulations of itraconazole. The high precision and accuracy afforded by this SIL-IS are essential to reliably detect subtle differences in absorption, distribution, metabolism, and excretion (ADME) profiles and to meet regulatory submission standards.

Internal Standard for Therapeutic Drug Monitoring (TDM) Assays

In clinical settings, TDM is used to optimize itraconazole dosage by measuring plasma concentrations of both the parent drug and its active hydroxy-metabolite. Using (2R,4S)-Hydroxy Itraconazole-d5 ensures the robustness and accuracy of TDM assays, which is critical for making informed clinical decisions, especially in critically ill patients.

Quality Control and Calibration in Drug Metabolism Research

For research investigating the metabolism of itraconazole, particularly via the CYP3A4 pathway, this compound serves as an indispensable tool. It functions as a certified reference material for calibrating analytical instruments and as an internal standard in in-vitro assays using systems like human liver microsomes, ensuring the generation of reliable and reproducible metabolic data.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

720.2342217 Da

Monoisotopic Mass

720.2342217 Da

Heavy Atom Count

50

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Antifungal Agents

Metabolism Metabolites

Hydroxy-iteraconazole is a known human metabolite of itraconazole.

Wikipedia

Hydroxyitraconazole

Dates

Last modified: 08-15-2023
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